A Senior Application Scientist's Technical Guide to 4'-Amino-[1,1'-biphenyl]-carboxylic Acid Derivatives
A Senior Application Scientist's Technical Guide to 4'-Amino-[1,1'-biphenyl]-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides in-depth technical information based on publicly available scientific data. All protocols and handling guidelines should be validated in a controlled laboratory setting by qualified personnel.
Abstract
Biphenyl carboxylic acids are a class of compounds recognized for their utility as scaffolds and building blocks in medicinal chemistry and materials science.[1] The presence of amino and carboxylic acid functionalities provides versatile handles for chemical modification, making them valuable intermediates in the synthesis of complex target molecules.[2] This guide focuses on the technical specifications, analytical methodologies, and practical applications of aminobiphenyl carboxylic acids, with a primary focus on the most extensively documented isomers. We will address key identification challenges, provide validated analytical protocols, and discuss the scientific rationale behind these procedures to ensure robust and reproducible results in a research and development setting.
Compound Identification and Isomer Specificity
A critical first step in working with any chemical is the unambiguous confirmation of its identity via the Chemical Abstracts Service (CAS) number. For the aminobiphenyl carboxylic acid family, there is significant potential for isomer confusion.
The user's query specified 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride . However, the most prominently documented hydrochloride salt in this class is 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride , which is assigned CAS Number 41567-82-2 .[3][4]
The free base (non-salt form) of the requested compound, 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid , is identified by CAS Number 85096-04-4 .[5][6]
Rationale for Focus: To ensure the highest level of scientific integrity and provide reliable, citable data, this guide will focus on the best-characterized compound, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride (CAS: 41567-82-2) and its corresponding free base. The analytical principles and workflows described herein are, however, broadly applicable and can be adapted by a skilled scientist for the 3-carboxylic acid isomer.
Key Chemical Identifiers
| Identifier | 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride | 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid (Free Base) |
| CAS Number | 41567-82-2[4] | 85096-04-4[6] |
| Molecular Formula | C₁₃H₁₂ClNO₂[4] | C₁₃H₁₁NO₂[5] |
| Molecular Weight | 249.69 g/mol [4] | 213.24 g/mol [5] |
| Chemical Structure | ||
| IUPAC Name | 4-(4-aminophenyl)benzoic acid;hydrochloride[4] | 3-(4-aminophenyl)benzoic acid |
| InChI Key | DAIGQGYKNCXWKG-UHFFFAOYSA-N[4] | AZMVFOPKHNNXDO-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, influencing everything from reaction kinetics to bioavailability.
| Property | Data for 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid | Rationale and Significance |
| Physical Form | Solid powder, typically off-white to beige. | The solid state impacts handling, dissolution rates, and formulation strategies. |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. Aqueous solubility is pH-dependent. | Solubility is paramount for designing reaction conditions, purification methods (crystallization), and analytical mobile phases. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base. |
| pKa | Estimated ~4-5 (carboxylic acid), ~3-4 (anilinium) | The pKa values dictate the ionization state of the molecule at a given pH. This is crucial for developing HPLC methods (affecting retention) and understanding physiological behavior.[7] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] Some forms may be air and light sensitive. | Proper storage is essential to prevent degradation via oxidation or hydrolysis, ensuring the long-term integrity of the compound. |
Synthesis and Manufacturing Overview
The synthesis of aminobiphenyl carboxylic acids typically relies on modern cross-coupling chemistry. The most common and industrially scalable approach is the Suzuki-Miyaura cross-coupling reaction .[1]
Core Principle: This reaction creates the central carbon-carbon bond of the biphenyl system by coupling an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[1]
For the synthesis of the parent compound, 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid, a logical route would be:
-
Reactant 1: 4-aminophenylboronic acid (or a protected version, like 4-(Boc-amino)phenylboronic acid).
-
Reactant 2: Methyl 3-bromobenzoate.
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1]
-
Base: An inorganic base like potassium carbonate is required to facilitate the catalytic cycle.[1]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane) and water is commonly used.[1]
-
Post-Coupling: The resulting ester is hydrolyzed (e.g., with NaOH or LiOH) to yield the carboxylic acid. If a protecting group was used on the amine, it is removed in a final step.
Expertise in Action: The choice to use a methyl ester of the bromo-benzoic acid (Reactant 2) rather than the free acid is deliberate. The free carboxylic acid can interfere with the basic conditions of the Suzuki coupling. Protecting it as an ester prevents this side reaction and leads to a cleaner product profile and higher yield.
Analytical Quality Control (QC) for Batch Release
Ensuring the identity, purity, and quality of a chemical batch is non-negotiable in a regulated research or development environment. The following workflow outlines a self-validating system for the release of a new batch of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride.
Caption: Quality Control workflow for identity and purity confirmation.
Protocol: Purity Determination by Reverse-Phase HPLC
This method is designed to separate the main compound from potential impurities. The principles of this method can be adapted for various isomers.[9][10]
-
Objective: To quantify the purity of the biphenyl carboxylic acid sample as a percentage of the total peak area detected by a UV detector.
-
Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale for Column Choice: A C18 column provides excellent hydrophobic retention for the biphenyl core, allowing for effective separation from more polar or less polar impurities.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Expert Insight: TFA acts as an ion-pairing agent, sharpening the peak shape of the amine and ensuring the carboxylic acid is fully protonated for consistent retention.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm. Rationale: The biphenyl system provides strong chromophores that absorb well at this wavelength, offering high sensitivity.[9]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol: Identity Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound by analyzing the chemical shifts and splitting patterns of its protons.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Expert Insight: DMSO-d₆ is an excellent choice as it solubilizes both the hydrochloride salt and the free base, and its water peak does not interfere with the aromatic region. The acidic carboxylic acid proton and the amine protons are typically visible in DMSO-d₆.[11]
Expected Spectral Features: [11][12]
-
Aromatic Protons (Ar-H): A complex series of multiplets between 7.0 and 8.5 ppm. The specific splitting patterns (doublets, triplets) and coupling constants will be unique to the substitution pattern of the biphenyl rings.
-
Amine Protons (-NH₂ or -NH₃⁺): A broad signal, which may be integrated to 2 or 3 protons depending on the exchange rate and protonation state. Its chemical shift can vary significantly.
-
Carboxylic Acid Proton (-COOH): A highly deshielded, often broad singlet appearing far downfield, typically >10 ppm. Its presence is a strong indicator of the carboxylic acid functionality.[11]
-
Validation: The obtained spectrum must match the spectrum of a known, authenticated reference standard.
Applications in Research and Drug Development
The aminobiphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Its rigid, yet conformationally flexible, nature allows it to present key pharmacophoric features in a well-defined spatial orientation.
-
Bioisosteric Replacement: The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor metabolic stability or cell permeability.[13] The biphenyl scaffold allows chemists to explore bioisosteres—replacements for the carboxylic acid that retain its binding function but have improved drug-like properties.[7][14][15]
-
Scaffold for Synthesis: The amine and carboxylic acid groups are orthogonal chemical handles. The carboxylic acid can be converted to amides, esters, or other functional groups, while the amine can undergo reactions like acylation or reductive amination. This allows for the rapid generation of compound libraries for screening against biological targets.
-
Anticancer Agents: Biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents, demonstrating activity against cell lines such as MCF-7 (human breast cancer).[1]
Safety and Handling
As a laboratory chemical, 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride and its isomers must be handled with appropriate care.
-
GHS Hazard Classification: While specific data for the hydrochloride salt is limited, related compounds are classified. The free base may be harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause skin and serious eye irritation (Category 2).[8][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][18]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16]
-
Skin: Wash off immediately with soap and plenty of water.[17]
-
Ingestion: If swallowed, rinse mouth and call a physician. Do not induce vomiting.[8]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[16]
-
References
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Intatrade Chemicals GmbH. 4-Amino-1,1-biphenyl-4-carboxylic acid hydrochloride. [Online] Available at: [Link]
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PubChem. 4'-(Aminomethyl)-(1,1'-biphenyl)-3-carboxylic acid hydrochloride. [Online] Available at: [Link]
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PubChem. 4-Aminobiphenyl. [Online] Available at: [Link]
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SIELC Technologies. HPLC Separation of Aminobiphenyls. [Online] Available at: [Link]
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PubMed. Identification of aminobiphenyl derivatives in commercial hair dyes. [Online] Available at: [Link]
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PubChem. 4'-Amino-(1,1'-Biphenyl)-4-Carboxylic Acid Hydrochloride. [Online] Available at: [Link]
- Gellman, S. H., et al. (2003). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid. European Journal of Organic Chemistry.
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The Royal Society of Chemistry. Spectra and physical data. [Online] Available at: [Link]
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SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Online] Available at: [Link]
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Shimadzu. Analytical Methods for Amino Acids. [Online] Available at: [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]
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